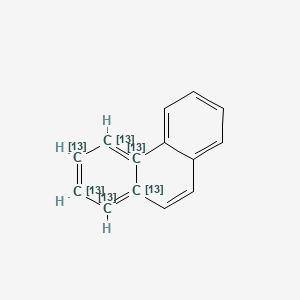

Phenanthrene-13C6

Descripción general

Descripción

Phenanthrene-13C6 is a labeled variant of phenanthrene, a polycyclic aromatic hydrocarbon. In this compound, all six carbon atoms in the phenanthrene structure are labeled with the carbon-13 isotope. Phenanthrene itself is composed of three fused benzene rings, making it a planar molecule with significant aromatic stability. The labeling with carbon-13 makes this compound particularly useful in various scientific research applications, including tracing and studying chemical reactions and metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phenanthrene-13C6 can be synthesized through several methods. One common approach involves the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This method involves ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process, resulting in the formation of phenanthrene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves the use of labeled precursors and sophisticated synthesis techniques to ensure the incorporation of carbon-13 isotopes. The process requires stringent reaction conditions and purification steps to achieve high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Phenanthrene-13C6 undergoes various chemical reactions, including:

Oxidation: Phenanthrene can be oxidized to form phenanthrenequinone and other oxidized derivatives.

Reduction: Reduction reactions can convert phenanthrene to dihydrophenanthrene and other reduced forms.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenanthrene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Phenanthrenequinone, phthalic acid derivatives.

Reduction: Dihydrophenanthrene.

Substitution: Bromophenanthrene, nitrophenanthrene.

Aplicaciones Científicas De Investigación

Environmental Tracing

1. Tracer Studies in Contaminated Environments

Phenanthrene-13C6 serves as an effective tracer molecule in environmental studies. Researchers can introduce this compound into contaminated sites to track its degradation, movement, and accumulation in soil, water, and sediments. The distinct isotopic signature of this compound enables scientists to differentiate it from naturally occurring phenanthrene, allowing for accurate assessments of contaminant behavior and fate in the environment.

Case Study: Degradation Pathways

In a study examining the degradation potential of phenanthrene by microbial strains, this compound was utilized to trace metabolic pathways. The endophytic strain Pseudomonas chlororaphis demonstrated the ability to utilize phenanthrene as a sole carbon source, with metabolites analyzed through gas chromatography-mass spectrometry (GC-MS). This research highlighted how microbial communities can be harnessed for bioremediation efforts .

Analytical Applications

2. Internal Standard in Analytical Techniques

This compound is commonly used as an internal standard in various analytical methods, including gas chromatography-mass spectrometry (GC-MS). By adding this compound to samples prior to analysis, researchers can account for variations in instrument performance and sample preparation, leading to more accurate quantification of phenanthrene levels in environmental samples.

Biological Research

3. Metabolic Studies

The isotopic labeling of this compound allows for detailed investigations into the metabolic pathways of phenanthrene in biological systems. For instance, studies have shown that phenanthrene metabolites can influence cellular processes related to cancer susceptibility. By tracking the incorporation of carbon-13 into metabolites, researchers gain insights into how organisms process phenanthrene and its derivatives.

Case Study: Toxicological Insights

Research has indicated that phenanthrene exhibits potential mutagenic and carcinogenic properties. Using this compound, scientists can study its interactions with enzymes involved in metabolism and detoxification, providing critical information regarding risks associated with PAH exposure.

Mecanismo De Acción

Phenanthrene-13C6 exerts its effects primarily through its aromatic structure, which allows it to participate in various chemical reactions. The carbon-13 labeling enables researchers to track its movement and transformation in complex systems. The molecular targets and pathways involved include interactions with enzymes and other biomolecules that facilitate its metabolism and degradation .

Comparación Con Compuestos Similares

Phenanthrene-13C6 can be compared with other labeled polycyclic aromatic hydrocarbons, such as:

Phenanthrene-d10: Labeled with deuterium instead of carbon-13.

Naphthalene-13C10: Another polycyclic aromatic hydrocarbon labeled with carbon-13.

Anthracene-13C14: A larger polycyclic aromatic hydrocarbon with carbon-13 labeling.

Uniqueness

This compound is unique due to its specific labeling with carbon-13, which provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies. This labeling allows for precise tracking and analysis of its behavior in various chemical and biological systems .

Actividad Biológica

Phenanthrene-13C6 is a stable isotope-labeled derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. The incorporation of six carbon-13 isotopes into the phenanthrene structure enhances its utility in biological and environmental research, particularly in tracing metabolic pathways and studying microbial degradation processes.

- Molecular Formula : C14H4^13C6

- Molecular Weight : 184.19 g/mol

- CAS Number : 1189955-53-0

This compound itself does not exhibit a specific mechanism of action; rather, its primary role is as a tracer to study the biological activity of its parent compound, phenanthrene. Phenanthrene is classified as a possible human carcinogen, and studies suggest that it may have mutagenic properties. This makes the isotope-labeled variant crucial for understanding how phenanthrene is metabolized in biological systems .

Metabolic Pathways

Research indicates that phenanthrene can be metabolized into various metabolites that may influence cellular processes related to cancer susceptibility. The use of this compound allows for precise tracking of these metabolites, providing insights into the metabolic pathways involved. For example, studies have shown that metabolites derived from phenanthrene can serve as biomarkers for exposure to PAHs and may correlate with cancer risk .

Microbial Degradation Studies

This compound is particularly valuable in microbial degradation studies. Researchers can introduce this labeled compound into microbial cultures to analyze the resulting metabolites, thereby elucidating the pathways through which microbes break down PAHs. The specific pattern of carbon-13 incorporation within these metabolites offers critical data on microbial activity and degradation mechanisms .

Case Study: Microbial Communities

A notable study utilized stable-isotope probing (SIP) with [U-13C]phenanthrene to investigate microbial communities capable of degrading phenanthrene in contaminated environments. The study revealed distinct bacterial populations associated with the degradation process, primarily belonging to the Acidovorax genus, indicating specialized microbial adaptations to metabolize PAHs .

Applications in Environmental Research

This compound serves as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Its stable isotope labeling allows for more accurate quantification of phenanthrene levels in environmental samples, accounting for variations in instrument performance or sample preparation .

Summary of Findings

The following table summarizes key findings related to the biological activity and applications of this compound:

| Aspect | Details |

|---|---|

| Chemical Structure | C14H4^13C6 |

| Biological Role | Tracer for studying phenanthrene metabolism |

| Carcinogenic Potential | Parent compound (phenanthrene) is a possible human carcinogen |

| Microbial Interaction | Used to study microbial degradation pathways |

| Analytical Use | Internal standard in GC-MS for quantifying environmental PAH contamination |

Propiedades

IUPAC Name |

phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i1+1,3+1,5+1,7+1,11+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPNZTXNASCQKK-KHNBPAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676104 | |

| Record name | (1,2,3,4,4a,10a-~13~C_6_)Phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189955-53-0 | |

| Record name | (1,2,3,4,4a,10a-~13~C_6_)Phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.